![molecular formula C11H19IO2 B13303273 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13303273.png)
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a cyclohexyl group substituted with an iodomethyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane typically involves the reaction of 4-methylcyclohexanol with iodomethane in the presence of a base to form the iodomethyl derivative. This intermediate is then reacted with oxetane under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Ring-Opening: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(Iodomethyl)oxetane: Similar structure but lacks the cyclohexyl group.
4-Methylcyclohexanol: Precursor in the synthesis of the compound.
Oxetane: The core structure without the iodomethyl and cyclohexyl groups.
Uniqueness
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is unique due to the combination of the oxetane ring and the iodomethyl-substituted cyclohexyl group. This unique structure imparts specific reactivity and properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-[1-(iodomethyl)-4-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
GLZYLHYDVAVJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CI)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


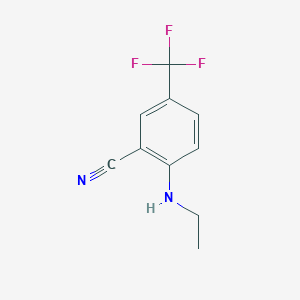
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
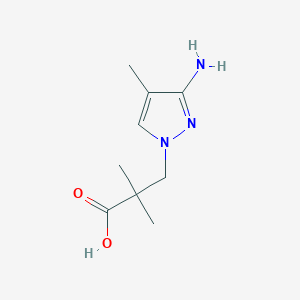
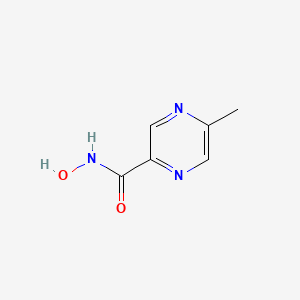
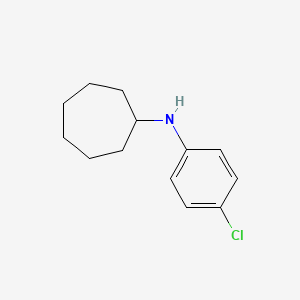
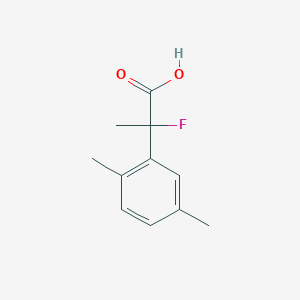

![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)
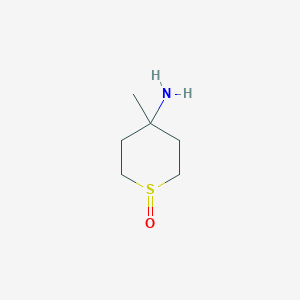
![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
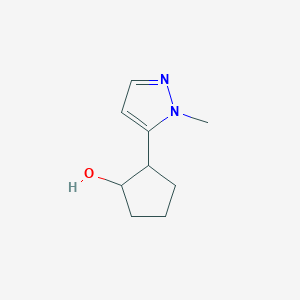

amine](/img/structure/B13303269.png)
